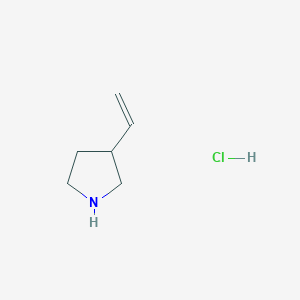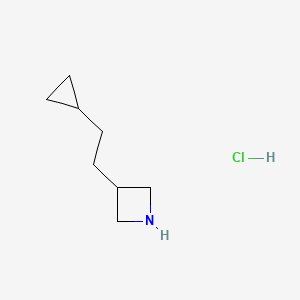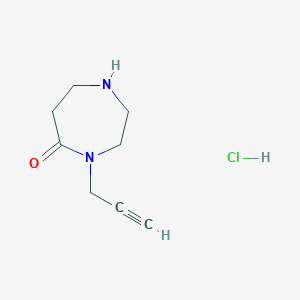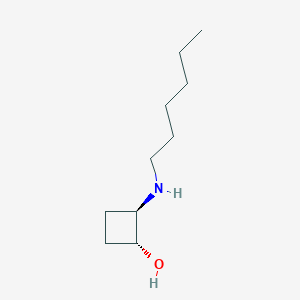![molecular formula C9H10F2N2O2 B1485378 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1854966-49-6](/img/structure/B1485378.png)
1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid
説明
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of related compounds provide foundational knowledge for exploring the applications of specific chemical entities. For instance, the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid demonstrates a methodological approach to create difluoromethylated pyrazole derivatives, showcasing a strategy that could be adapted for the synthesis of 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid. The purity and yield of these syntheses are critical for further applications in research and development (Li-fen, 2013).
Structural and Theoretical Investigations
Combined experimental and theoretical studies on pyrazole derivatives reveal insights into their molecular structure, stability, and potential reactivity. The investigation into 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, for example, includes characterization through NMR, FT-IR spectroscopy, and X-ray diffraction, along with density functional theory (DFT) calculations. These studies provide a comprehensive understanding of the compound's electronic structure, offering a basis for predicting the behavior of similar compounds in various conditions (Viveka et al., 2016).
Antifungal Activity
Research on novel pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, highlights the antifungal potential of these compounds. The study showcases a series of synthesized compounds displaying moderate to excellent activity against phytopathogenic fungi, suggesting that modifications in the pyrazole structure, akin to the inclusion of a 3,3-difluorocyclobutyl group, could enhance or modify biological activities. The utilization of structure-activity relationship models further aids in understanding the molecular basis of their antifungal effects (Du et al., 2015).
Coordination Chemistry
Pyrazole-dicarboxylate acid derivatives serve as ligands in coordination chemistry, forming complexes with metals such as copper and cobalt. These complexes are studied for their structural properties, including chelation and crystallization behaviors. This research area is essential for the development of new materials and catalysts, indicating the potential utility of similarly structured compounds in forming novel coordination entities (Radi et al., 2015).
Dynamic Properties in the Solid State
The study of the structure and dynamic properties of pyrazole-4-carboxylic acids in the solid state, including polymorphism and solid-state proton transfer (SSPT), underscores the significance of understanding physical properties for the application of these compounds in solid-state chemistry and material science. These insights can guide the design of new materials with specific electronic or photophysical properties (Infantes et al., 2013).
特性
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)1-6(2-9)4-13-5-7(3-12-13)8(14)15/h3,5-6H,1-2,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDBIPNCTRNUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1485295.png)

![2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485297.png)



![3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1485304.png)


![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)


![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)
amino}propanenitrile](/img/structure/B1485316.png)